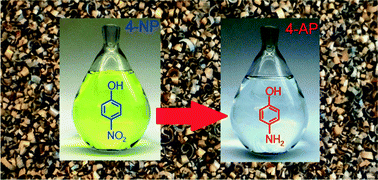Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
Catalysis Science & Technology Pub Date: 2016-04-20 DOI: 10.1039/C6CY00734A
Abstract
The severe plastic deformation of metals leads to the formation of nanotextured surfaces as well as the retention of significant strain energy, characteristics which are known to promote catalytic activity. Here, we demonstrate plastically deformed surfaces of copper and copper-based alloys as being highly catalytic using the well-studied model catalytic reaction which reduces 4-nitrophenol to 4-aminophenol by borohydride. Among the materials studied, the most catalytically active is formed in a two-step process where metal chips are mechanically sheared from a Cu–Sn alloy containing precipitates and then exposed to an etchant which removes the precipitates from the exposed surface. The so-formed structures exhibit exceedingly high catalytic activity and set new benchmarks when incorporated into a fixed-bed reactor. The formation of catalytically active sites is shown to be strongly dependent on the presence of the precipitates during the deformation process, achieving an order of magnitude increase in the reaction rate constant when compared to similarly formed Cu–Sn catalysts lacking these precipitates. The work, therefore, demonstrates a new approach for generating catalytically active sites which may be applicable to other alloy combinations.


Recommended Literature
- [1] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [2] Enhanced EDC removal from water through electron beam-mediated adsorber particle integration in microfiltration membranes†
- [3] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [4] The corrosion behaviors of multilayer diamond-like carbon coatings: influence of deposition periods and corrosive medium†
- [5] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [6] Asymmetric coupling of Au nanospheres on TiO2 nanochannel membranes for NIR-gated artificial ionic nanochannels†
- [7] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [8] Colloidal nickel/gallium nanoalloys obtained from organometallic precursors in conventional organic solvents and in ionic liquids: noble-metal-free alkyne semihydrogenation catalysts†
- [9] Conferences and meetings
- [10] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†

Journal Name:Catalysis Science & Technology
Research Products
-
6-Deschloro Cyproterone Acetate
CAS no.: 2701-50-0
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
CAS no.: 443-73-2
-
CAS no.: 452-66-4
-
CAS no.: 102-07-8
-
CAS no.: 102-27-2
-
CAS no.: 363-81-5









